molecular formula C13H15N3O4 B8343068 Ethyl N-(2,6-dimethoxyquinoxalin-3-yl)carbamate

Ethyl N-(2,6-dimethoxyquinoxalin-3-yl)carbamate

Cat. No. B8343068
M. Wt: 277.28 g/mol
InChI Key: RJMZYAUSCPKCKY-UHFFFAOYSA-N
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Patent
US08314100B2

Procedure details

3-Amino-2,6-dimethoxyquinoxaline (616 mg, 3.00 mmol) and ethyl chloroformate (391 mg, 3.60 mmol) were dissolved in dichloromethane (50 ml) at room temperature and thereto pyridine (285 mg, 3.60 mmol) was added. The resulting mixture was stirred at room temperature for 10 hours and concentrated under the reduced pressure to remove the solvent, and purified by SiO2 column chromatography. Extraction of the residue with a n-hexane:ethyl acetate (3:1) mixture and concentration gave 799 mg of the titled compound (yield, 96%).
Name
3-Amino-2,6-dimethoxyquinoxaline
Quantity
616 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([O:14][CH3:15])=[N:4][C:5]2[C:10]([N:11]=1)=[CH:9][C:8]([O:12][CH3:13])=[CH:7][CH:6]=2.Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18].N1C=CC=CC=1>ClCCl>[CH3:15][O:14][C:3]1[C:2]([NH:1][C:17](=[O:18])[O:19][CH2:20][CH3:21])=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:12][CH3:13])[CH:9]=2)[N:4]=1

Inputs

Step One
Name
3-Amino-2,6-dimethoxyquinoxaline
Quantity
616 mg
Type
reactant
Smiles
NC=1C(=NC2=CC=C(C=C2N1)OC)OC
Name
Quantity
391 mg
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
285 mg
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under the reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
purified by SiO2 column chromatography
EXTRACTION
Type
EXTRACTION
Details
Extraction of the residue
CONCENTRATION
Type
CONCENTRATION
Details
with a n-hexane:ethyl acetate (3:1) mixture and concentration

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC1=NC2=CC=C(C=C2N=C1NC(OCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 799 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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